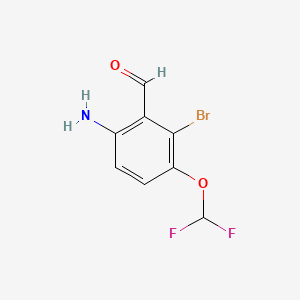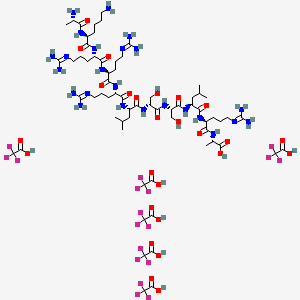
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA is a synthetic peptide derived from the rat hepatic 40S ribosomal protein S6 (229-239). This peptide sequence is known for its role as a substrate for Rho-kinase II (ROCK II) and p90 ribosomal S6 kinase (S6K) in cell extracts . The compound is often used in biochemical research to study protein phosphorylation and kinase activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反応の分析
Types of Reactions
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can undergo various chemical reactions, including:
Phosphorylation: This peptide is a substrate for kinases like ROCK II and S6K, which phosphorylate specific serine or threonine residues.
Oxidation: The peptide can be oxidized, particularly at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like DTT or TCEP.
Common Reagents and Conditions
Phosphorylation: Kinase enzymes, ATP, and appropriate buffer conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP in a suitable buffer.
Major Products Formed
Phosphorylated Peptide: Addition of phosphate groups to serine or threonine residues.
Oxidized Peptide: Formation of sulfoxides or disulfides.
Reduced Peptide: Cleavage of disulfide bonds to form free thiols.
科学的研究の応用
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: has several applications in scientific research:
Biochemistry: Used to study kinase activity and protein phosphorylation.
Cell Biology: Investigates signaling pathways involving ROCK II and S6K.
Industry: Utilized in the development of kinase inhibitors and other therapeutic agents.
作用機序
The peptide acts as a substrate for specific kinases, such as ROCK II and S6K. These kinases phosphorylate the peptide at specific serine or threonine residues, which can then be studied to understand the kinase’s activity and regulation. The phosphorylation process involves the transfer of a phosphate group from ATP to the hydroxyl group of the serine or threonine residue .
類似化合物との比較
H-Ala-Lys-Arg-Arg-Arg-Leu-D-Ser-Ser-Leu-Arg-Ala-OH.6TFA: can be compared with other kinase substrates:
H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH: Another peptide substrate for kinases, with a different sequence and specificity.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: A peptide used in studies of fibronectin inhibitors.
These comparisons highlight the unique sequence and specificity of This compound , making it a valuable tool in kinase research.
特性
分子式 |
C66H110F18N24O26 |
|---|---|
分子量 |
1997.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H104N24O14.6C2HF3O2/c1-27(2)23-36(46(87)74-32(14-9-19-65-51(57)58)41(82)69-30(6)50(91)92)76-48(89)38(25-79)78-49(90)39(26-80)77-47(88)37(24-28(3)4)75-45(86)35(17-12-22-68-54(63)64)73-44(85)34(16-11-21-67-53(61)62)72-43(84)33(15-10-20-66-52(59)60)71-42(83)31(13-7-8-18-55)70-40(81)29(5)56;6*3-2(4,5)1(6)7/h27-39,79-80H,7-26,55-56H2,1-6H3,(H,69,82)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,87)(H,75,86)(H,76,89)(H,77,88)(H,78,90)(H,91,92)(H4,57,58,65)(H4,59,60,66)(H4,61,62,67)(H4,63,64,68);6*(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39+;;;;;;/m0....../s1 |
InChIキー |
MRTNLHNSNCWIEV-YHTNJYKNSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
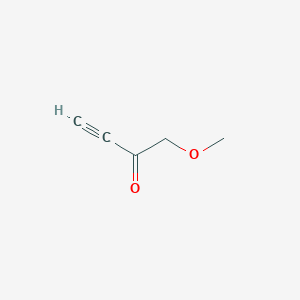
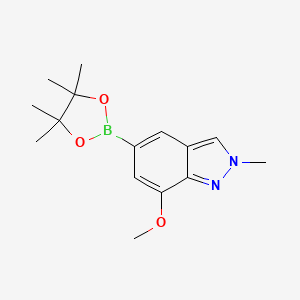
![Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15297400.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
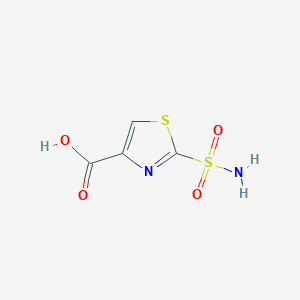
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
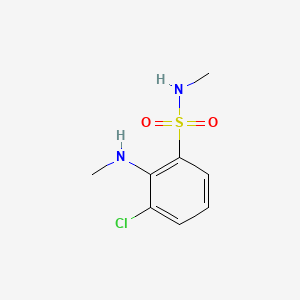

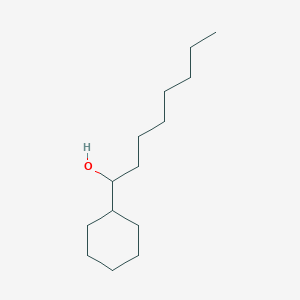
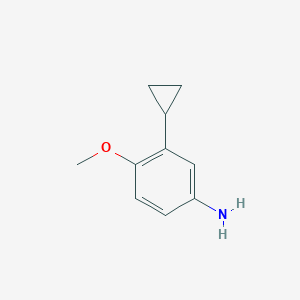
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
